1-benzyl-N-methylpiperidin-4-amine
Overview
Description
1-benzyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2. It is also known by other names such as N-benzyl-N-(1-methyl-4-piperidinyl)amine. This compound is a liquid at room temperature and has a boiling point of 110°C at 0.7mBar . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-benzyl-N-methylpiperidin-4-amine can be achieved through several methods. One approach involves the reaction of 4-methylpicoline with benzyl chloride, followed by a selective reduction, providing the N-benzyl tetrahydropiperidine. This compound is then treated with BF3·OEt2, BH3, and H2O2 to give the alcohol derivative 1-benzyl-N,4-dimethylpiperidin-3-amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-benzyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding N-oxide derivative, while reduction with lithium aluminum hydride can produce the fully reduced amine .
Scientific Research Applications
1-benzyl-N-methylpiperidin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of drugs due to the presence of the piperidine ring, a common motif in medicinal chemistry. The compound’s derivatives are found in more than twenty classes of pharmaceuticals, including alkaloids . Additionally, the benzyl-piperidine structure has been shown to exhibit activity against different viruses, such as the H1N1 influenza virus and SARS-CoV-2 . In the realm of chemical synthesis, this compound serves as a versatile building block for the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Mechanism of Action
The mechanism of action of 1-benzyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to interact with various receptors and enzymes in the body. For instance, it can act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selective release is due to its affinity for the respective transporters and receptors, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
1-benzyl-N-methylpiperidin-4-amine can be compared with other similar compounds, such as N-benzyl-1-methylpiperidin-4-amine and 1-benzyl-4-methylpiperidin-4-amine . These compounds share the piperidine ring structure but differ in the position and nature of the substituents. The unique aspect of this compound is its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the N-methyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
IUPAC Name |
1-benzyl-N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEQSTMITLEXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399748 | |
Record name | 1-Benzyl-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7006-50-0 | |
Record name | N-Methyl-1-(phenylmethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7006-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-N-methylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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